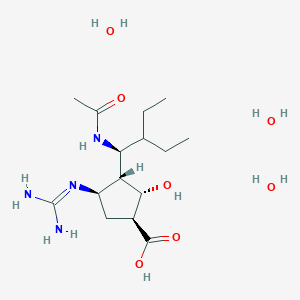

(1S,2S,3R,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentane-1-carboxylic acid hydrate

Description

Structure

2D Structure

Properties

CAS No. |

1041434-82-5 |

|---|---|

Molecular Formula |

C15H30N4O5 |

Molecular Weight |

346.42 g/mol |

IUPAC Name |

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid;hydrate |

InChI |

InChI=1S/C15H28N4O4.H2O/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23;/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19);1H2/t9-,10+,11+,12-,13+;/m0./s1 |

InChI Key |

DLIKIAYLVAIOME-BMIRNUAISA-N |

Isomeric SMILES |

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C.O |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C.O |

Other CAS No. |

1041434-82-5 |

Synonyms |

3-(1'-acetylamino-2'-ethyl)butyl-4-((aminoimino)methyl)amino-2-hydroxycyclopentane-1-carboxylic acid BCX 1812 BCX-1812 BCX1812 peramivir Rapivab RWJ 270201 RWJ-270201 RWJ270201 |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Interaction Dynamics

Influenza Virus Neuraminidase: Enzymatic Function and Active Site Architecture

Influenza virus neuraminidase (NA) is a glycoprotein (B1211001) embedded in the viral envelope and is one of the two primary antigens on the influenza virus surface, the other being hemagglutinin (HA). nih.govyoutube.com NA plays a critical role in the viral life cycle, particularly in the release of newly formed virus particles from infected host cells. patsnap.comyoutube.com By cleaving terminal sialic acid residues from glycoconjugates on the surface of the host cell and on the viral envelope itself, NA prevents the aggregation of new virions at the cell surface and facilitates their spread to uninfected cells. nih.govmdpi.com

Structurally, the functional form of NA is a tetramer, with each monomer consisting of a cytoplasmic tail, a transmembrane region, a stalk, and a catalytic head domain. nih.govresearchgate.net The head domain possesses a distinctive six-bladed propeller-like structure, and the active site is located on the surface of each monomer. nih.govresearchgate.net

A crucial aspect of neuraminidase that makes it an attractive target for antiviral drugs is the high degree of conservation of its catalytic site across different influenza A and B subtypes. nih.govnih.gov This conservation is observed in both the amino acid sequence and the three-dimensional arrangement of the active site residues. nih.gov Key amino acid residues that are essential for substrate binding and catalysis are highly conserved, ensuring that the fundamental enzymatic function is maintained across various viral strains. nih.govresearchgate.net

These conserved residues include a cluster of three positively charged arginine residues (Arg118, Arg292, Arg371) that interact with the negatively charged carboxylate group of the sialic acid substrate. nih.gov Other critical residues involved in substrate interaction and maintaining the active site's architecture include Glu119, Asp151, Arg152, Trp178, Ser179, Ile222, Glu227, Glu276, and Asn294. nih.govresearchgate.net This structural stability across subtypes is a key reason why neuraminidase inhibitors can have broad-spectrum activity against different influenza viruses. nih.gov

The catalytic activity of neuraminidase involves the hydrolysis of the α-ketosidic linkage between a terminal sialic acid (N-acetylneuraminic acid) and an adjacent sugar residue on glycoproteins and glycolipids. nih.govscbt.com The process begins with the binding of the sialic acid substrate into the highly conserved active site.

The binding is facilitated by a network of interactions between the substrate and the active site residues. The carboxylate group of sialic acid forms a salt bridge with the triad (B1167595) of arginine residues (Arg118, Arg292, and Arg371). nih.gov The acetamido group on the sugar ring interacts with Arg152, while the glycerol (B35011) side chain's hydroxyl groups form hydrogen bonds with Glu276. nih.gov

While the precise catalytic mechanism is not fully resolved, it is understood to proceed through a transition state that is mimicked by neuraminidase inhibitors. youtube.com The enzyme distorts the sialic acid ring into a planar conformation, facilitating the cleavage of the glycosidic bond. youtube.com Following cleavage, the products are released, and the enzyme is ready for another catalytic cycle. Some neuraminidases also possess a second sialic acid-binding site adjacent to the catalytic site, which can enhance the enzyme's activity, particularly against multivalent substrates. asm.org

Peramivir (B1663781) Trihydrate's Inhibitory Mechanism

Peramivir is a highly selective inhibitor of influenza neuraminidase, functioning as a transition-state analog. wikipedia.orgnih.gov Its structure, featuring a cyclopentane (B165970) ring, is designed to fit snugly within the conserved active site of the neuraminidase enzyme, thereby blocking its function. nih.gov By inhibiting neuraminidase, peramivir prevents the release of new viral particles from infected cells, thus curtailing the spread of the infection. drugbank.compatsnap.com

Studies have demonstrated that peramivir acts as a competitive inhibitor of the neuraminidase enzyme. nih.gov This means that peramivir directly competes with the natural substrate, sialic acid, for binding to the active site of the enzyme. The structural similarities between peramivir and the transition state of the sialic acid substrate allow it to bind with high affinity to the active site. youtube.com

Peramivir exhibits potent inhibitory activity against a wide range of influenza A and B virus neuraminidases. nih.gov Its affinity for the neuraminidase enzyme is strong, characterized by a slow dissociation rate from the active site. nih.gov This prolonged binding contributes to its potent antiviral activity. Biochemical assays have shown that peramivir has a median IC50 (the concentration of an inhibitor where the response is reduced by half) value in the nanomolar range against various influenza A and B strains. Notably, peramivir has shown efficacy against influenza B isolates, which can be less susceptible to other neuraminidase inhibitors. nih.gov

| Influenza Strain Type | Median IC50 (nM) | Number of Strains Tested (n) |

|---|---|---|

| Influenza A | 0.2 (range: 0.09–1.4) | 15 |

| Influenza B | 1.3 (range: 0.06–11) | 8 |

| 2009 H1N1 A (swine flu) | 0.06–0.26 | Not specified |

Data sourced from biochemical assays.

The high-affinity binding of peramivir to the neuraminidase active site is the result of a complex network of specific molecular interactions. nih.govresearchgate.net The cyclopentane backbone and its various functional groups are positioned to maximize favorable contacts with the conserved residues of the active site. nih.gov

The structural moieties of peramivir, including its carboxylic acid and guanidino groups, play a pivotal role in its strong interaction with the neuraminidase enzyme. nih.gov The lipophilic side chain of peramivir's cyclopentane backbone also contributes to its binding. nih.gov These interactions collectively lead to a stable peramivir-neuraminidase complex, characterized by a low dissociation rate. nih.gov

A key component of peramivir's binding affinity is the formation of an extensive hydrogen bond network within the neuraminidase active site. researchgate.netnih.gov These hydrogen bonds involve interactions between the functional groups of peramivir and the side chains of the active site's amino acid residues.

Specific Molecular Interactions within the Neuraminidase Active Site

Ionic Interactions with Key Arginine Residues (e.g., R118, R292, R371)

A critical feature of peramivir's binding mechanism is the powerful ionic and hydrogen bonding between its negatively charged carboxylate group and a highly conserved triad of arginine residues—R118, R292, and R371—located within the catalytic site of the neuraminidase enzyme. nih.govnih.gov This interaction is fundamental to the stability of the enzyme-inhibitor complex. The three arginine residues create a positively charged pocket that anchors the carboxylate moiety of the inhibitor. mdpi.com

Peramivir is reported to form eight strong hydrogen bonds with this arginine triad, a greater number than the six bonds formed by either oseltamivir (B103847) or zanamivir (B325). nih.gov This enhanced interaction contributes significantly to peramivir's potent inhibition of the enzyme. While crystal structures suggest direct hydrogen bonds, molecular dynamics simulations indicate that these interactions, particularly with R118, may be mediated by a stable, intervening water molecule for peramivir, as has also been suggested for oseltamivir and zanamivir. nih.govplos.org The R292 residue, in particular, is crucial; mutations such as R292K can confer resistance to peramivir by disrupting these vital interactions and impairing the inhibitor's binding. nih.govmdpi.com

Hydrophobic Pocket Interactions

In addition to its strong ionic interactions, peramivir's structure allows it to effectively engage with hydrophobic regions of the neuraminidase active site. The inhibitor possesses a hydrophobic pentyl side chain that fits into a pocket formed by amino acid residues such as W178 and I222. nih.govacs.org This interaction is a key contributor to its high binding affinity. acs.org

Comparison of Binding Modes with Other Neuraminidase Inhibitors (e.g., Oseltamivir, Zanamivir)

The binding mode of peramivir combines advantageous features from both oseltamivir and zanamivir, contributing to its high efficacy and slow dissociation from the neuraminidase active site. nih.gov While all three inhibitors interact with the conserved catalytic residues, the specifics of these interactions and their reliance on different forces vary.

Ionic and Polar Interactions:

Peramivir: The carboxylate group forms a robust network of eight hydrogen bonds with the arginine triad (R118, R292, R371). nih.gov Its C4-guanidino group, similar to zanamivir's, forms stable hydrogen bonds and electrostatic interactions with acidic residues like E119, D151, and E227. nih.gov

Oseltamivir: Forms six hydrogen bonds with the arginine triad. nih.gov It has an amino group instead of a guanidino group, which interacts with residues like E119. nih.gov

Zanamivir: Also forms six hydrogen bonds with the arginine triad. nih.gov Its binding is heavily reliant on polar interactions, particularly its C4-guanidino group with E119 and its glycerol side chain with other active site residues. nih.gov

Hydrophobic Interactions:

Peramivir: Features a hydrophobic pentyl side chain that occupies a hydrophobic pocket, contributing significantly to its binding affinity. nih.gov

Oseltamivir: Its design heavily relies on strong hydrophobic interactions. A 3-pentyl ether side chain occupies the hydrophobic pocket, which requires a conformational change of the E276 residue to accommodate it. nih.gov

Zanamivir: Lacks a significant hydrophobic side chain and instead has a hydrophilic glycerol side chain. Therefore, it does not engage in the same strong hydrophobic interactions as peramivir and oseltamivir. nih.govnih.gov

This combination of strong ionic interactions, via both the carboxylate and guanidino groups, and significant hydrophobic interactions gives peramivir a tighter binding affinity and a notably slower dissociation rate compared to oseltamivir and zanamivir. nih.govnih.gov

Interactive Data Tables

Table 1: Key Residue Interactions of Neuraminidase Inhibitors

Table 2: Compound Names Mentioned

Structural Biology and Computational Studies of Peramivir Trihydrate

Crystallographic Analysis of Peramivir (B1663781) Trihydrate-Neuraminidase Complexes

X-ray crystallography has been instrumental in revealing the atomic-level interactions between peramivir and influenza neuraminidase. The crystal structure of peramivir trihydrate itself has been determined, belonging to the tetragonal space group P42212. researchgate.netznaturforsch.comresearchgate.net This analysis revealed that the asymmetric unit contains four peramivir molecules and twelve partially disordered water molecules. researchgate.netznaturforsch.comresearchgate.net

Determination of Enzyme-Bound Conformations

Crystallographic studies of peramivir in complex with neuraminidase from various influenza A and B subtypes have provided a consensus view of its bound conformation. rsc.orgresearchgate.netresearchgate.net In the enzyme's active site, peramivir adopts a specific conformation where its functional groups are optimally positioned to interact with key residues. rsc.orgrsc.org The negatively charged carboxylate group forms strong hydrogen bonds with a triad (B1167595) of conserved arginine residues (R118, R292, and R371). nih.gov The acetamido group's methyl component occupies a hydrophobic pocket, while its oxygen and nitrogen atoms form hydrogen bonds with Arginine 152 and a bound water molecule. nih.gov Furthermore, the guanidino group fills a fourth pocket, establishing stable hydrogen bonds and electrostatic interactions with acidic residues like E119, D151, and E227. nih.gov

Numerous Protein Data Bank (PDB) entries document the crystal structures of peramivir bound to different neuraminidase subtypes, including H1N1, H5N1, and H7N9. nih.govnih.govnih.gov For instance, the complex with influenza B neuraminidase (PDB ID: 3K37) and H1N1 neuraminidase (PDB ID: 1L7F) have been crucial in understanding its binding mode. researchgate.netresearchgate.netrsc.org These structures consistently show a tightly clustered ring pucker for bound peramivir, close to a 4E conformation, which facilitates the pseudo-equatorial orientation of the carboxylate and guanidinium (B1211019) groups. rsc.org

Conformational Changes of Peramivir Trihydrate Upon Binding

A striking feature of peramivir is the significant conformational shift it undergoes when transitioning from its free, unbound state to the enzyme-bound state. rsc.orgrsc.orgrsc.org Analysis combining X-ray crystallography of free and bound peramivir with solution-phase NMR spectroscopy and computational methods has revealed these dramatic changes. rsc.orgrsc.org In its unbound, solid-state form, peramivir exhibits a different ring pucker compared to when it is nestled within the neuraminidase active site. rsc.org

This conformational change is characterized by a notable alteration in the cyclopentane (B165970) ring's pucker. rsc.org The enzyme-bound conformation forces several interactions on the cyclopentane ring to become nearly eclipsed, a state that would be energetically unfavorable in solution. rsc.org This requirement for a significant conformational adjustment may explain the observed slow association (kon) and dissociation (koff) rates of peramivir compared to other neuraminidase inhibitors. rsc.org Despite the energetic penalty of this reorganization, the potent inhibitory activity of peramivir indicates that the favorable interactions in the bound state compensate for this. rsc.org

Analysis of Water Molecules in the Binding Pocket and Their Role in Recognition

Water molecules play a critical role in mediating the interaction between peramivir and the neuraminidase active site. In the unbound active site, a network of water molecules occupies the binding pocket. Upon peramivir binding, some of these water molecules are displaced, while others remain and participate in the recognition process. nih.gov

Specifically, the guanidino group of peramivir displaces a water molecule that is present in the fourth pocket of the active site in the unbound state. nih.gov Conversely, a bound water molecule is observed to form a hydrogen bond with the acetamido group of peramivir. nih.gov Computational studies have further highlighted the importance of water-mediated interactions. For instance, molecular dynamics simulations suggest that the interaction between the carboxylate group of neuraminidase inhibitors, including peramivir, and Arginine 118 is likely mediated by a water molecule rather than being a direct hydrogen bond as sometimes depicted in static crystal structures. nih.gov This dynamic role of water molecules is crucial for a complete understanding of the binding thermodynamics and kinetics.

Molecular Modeling and Simulation Approaches

Computational methods, including molecular docking and molecular dynamics simulations, have become indispensable tools for studying the interactions of peramivir with neuraminidase and for understanding the molecular basis of its inhibitory activity and potential resistance mechanisms. rsc.orgnih.govresearchgate.netnih.gov

Molecular Docking and Scoring Function Validation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. ijpbs.net In the context of peramivir, docking studies have been employed to investigate its binding affinity to various neuraminidase subtypes and to explore the impact of mutations. researchgate.netindexcopernicus.commdpi.com These studies generally show that peramivir has a high binding affinity for the neuraminidase active site. ijpbs.net

The accuracy of molecular docking is highly dependent on the scoring function used to rank the potential binding poses. nih.govwustl.edu Therefore, validation of these scoring functions is a critical step. nih.gov This is often done by comparing the docked conformation to the experimentally determined crystal structure and by assessing the ability of the scoring function to distinguish known inhibitors from a set of decoy molecules. nih.govnih.gov For neuraminidase inhibitors, various docking programs like AutoDock, AutoDock Vina, and LeDock have been validated by comparing their predicted structures of peramivir and other inhibitors with their known crystal structures. nih.gov The development of specialized scoring functions, such as machine-learning-based models, aims to improve the accuracy of binding affinity prediction for neuraminidase inhibitors. nih.gov

| Docking Study | Target | Key Findings | Reference |

| Peramivir and Zanamivir (B325) Docking | H1N1 Neuraminidase | Peramivir exhibited a higher binding energy (-5.03) compared to zanamivir (-3.88). | ijpbs.net |

| Peramivir-like Compounds | Influenza Virus Neuraminidase | A modified ligand, Anamivire, showed improved binding attraction over peramivir. | indexcopernicus.comhealthdisgroup.us |

| Induced-fit Docking of Peramivir | Wild-type and Mutant Influenza A Neuraminidase | Identified key residues for binding and showed that mutations in Arg368 significantly reduced binding affinity. | researchgate.netnih.gov |

| Peramivir and Zanamivir Docking | Wild-type and Mutant H7N9 Neuraminidase | Peramivir and zanamivir demonstrated high binding potential to both wild-type and mutated enzymes. | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of biological systems over time. nih.gov For peramivir, MD simulations have been instrumental in analyzing its conformational flexibility and the changes that occur upon binding to neuraminidase. rsc.orgnih.govrsc.org

MD simulations of peramivir in explicit water have shown that in solution, it exists in a relatively narrow distribution of conformations. rsc.org However, this solution-state conformation is significantly different from the conformation observed in the enzyme-bound state, confirming the substantial conformational change required for binding. rsc.orgrsc.org Simulations of the peramivir-neuraminidase complex have provided insights into the stability of the complex and the dynamic nature of the interactions. nih.govnih.gov For example, MD simulations have revealed the dynamic role of water molecules in mediating interactions and have been used to study the effects of resistance-conferring mutations, such as E119V, on the stability and conformation of the complex. nih.govnih.gov These simulations have shown that certain mutations can alter the binding energy and the flexibility of the protein-ligand complex. nih.gov

| MD Simulation Study | System | Key Findings | Reference |

| Conformational Analysis of Peramivir | Peramivir in explicit water | Revealed a narrow distribution of solution conformations different from the enzyme-bound state. | rsc.orgrsc.org |

| Peramivir-Neuraminidase Complex | Wild-type and E119V mutant H7N9 neuraminidase | The E119V mutation conferred increased stability to the complex, with a higher binding energy. | nih.gov |

| Oseltamivir (B103847), Zanamivir, and Peramivir Binding | Influenza Neuraminidase | The interaction with R118 is likely a water-mediated hydrogen bond rather than a direct one. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual)

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach used in drug design to correlate the chemical structure of molecules with their biological activity. nih.govacs.org The fundamental principle of QSAR is that the variations in the biological activity of a group of compounds are dependent on the changes in their molecular properties. acs.orgoup.com While specific QSAR models exclusively for peramivir trihydrate are not extensively detailed in the public domain, the conceptual application of QSAR is central to the rational design of neuraminidase inhibitors. nih.gov

In the context of peramivir and its analogues, a QSAR study would involve several key steps. First, a dataset of compounds with a common scaffold, such as the cyclopentane ring of peramivir, would be assembled. rsc.org The biological activity of these compounds, typically their inhibitory concentration (IC₅₀) or binding affinity (Kᵢ) against influenza neuraminidase, would be experimentally determined.

Next, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

Electronic: (e.g., partial charges, dipole moment) which influence electrostatic interactions.

Steric: (e.g., molecular volume, surface area, shape indices) which relate to the size and shape of the molecule and how it fits into the enzyme's active site.

Hydrophobic: (e.g., LogP) which governs the molecule's partitioning between aqueous and lipid environments and is crucial for hydrophobic interactions within the active site.

Topological: which describe the connectivity of atoms within the molecule.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is then developed to form an equation that links a selection of these descriptors to the observed biological activity. nih.govrsc.org The resulting QSAR model can be used to predict the activity of new, yet-to-be-synthesized compounds, thereby guiding medicinal chemists to focus on synthesizing molecules with the highest predicted potency. nih.gov For neuraminidase inhibitors, QSAR models can help elucidate the key molecular features that dictate high-affinity binding, guiding the rational design of novel antiviral agents with potentially enhanced efficacy. nih.govrsc.org

In Silico Prediction of Binding Affinity and Specificity

In silico methods, particularly molecular docking, are crucial for predicting the binding affinity and specificity of peramivir for its target, the influenza neuraminidase (NA) enzyme. These computational techniques simulate the interaction between a ligand (peramivir) and a protein (neuraminidase) at the molecular level, providing insights into binding modes and estimating the strength of the interaction.

Studies have employed methods like induced-fit docking to investigate peramivir's interaction with both wild-type and mutant neuraminidase. nih.gov This approach accounts for the flexibility of the protein's active site upon ligand binding. Such computational analyses have successfully identified key amino acid residues in the NA active site that form critical hydrogen bonds and ionic interactions with peramivir. nih.gov For instance, the positively charged guanidinyl group of peramivir is known to form a significant ionic interaction with the highly conserved glutamate (B1630785) residues in the active site. nih.gov

The predictive power of these models is often quantified by a scoring function, which calculates a value—such as binding energy—that represents the predicted binding affinity. acs.org Lower binding energy values typically indicate a more stable and higher-affinity interaction.

Table 1: Predicted Binding Energies of Peramivir with Neuraminidase This table is for illustrative purposes, compiling representative data from computational studies.

| Neuraminidase Target | Docking Software/Method | Predicted Binding Energy (kcal/mol) | Key Interacting Residues Identified |

|---|---|---|---|

| H1N1 Neuraminidase | Molecular Docking | -7.0 | Arg118, Glu119, Arg152, Glu227, Glu277, Arg292, Arg371, Tyr406 |

| H7N9 Neuraminidase (Wild-Type) | AutoDock | High Score (relative) | R294, Y406 |

Data sourced from multiple in silico studies. acs.org Absolute values can vary based on the specific software and parameters used.

Furthermore, in silico studies have been instrumental in predicting the impact of viral mutations on peramivir's efficacy. For example, mutations in key residues like Arg368 (N2 numbering) have been shown computationally to significantly decrease the binding affinity of peramivir. nih.gov These predictive studies are vital for ongoing surveillance efforts and for anticipating potential resistance mechanisms, guiding the development of next-generation inhibitors that can overcome such challenges. nih.gov

Rational Design Principles and Scaffold Exploration

The development of peramivir is a prime example of successful structure-based drug design. nih.gov This rational design approach relies on a detailed understanding of the three-dimensional structure of the biological target—in this case, the influenza neuraminidase enzyme. By analyzing the X-ray crystal structure of neuraminidase, scientists can identify key features of the active site, the region where the natural substrate, sialic acid, binds. rsc.org

The active site of neuraminidase is a highly conserved, polar pocket containing several key amino acid residues. The principle of rational design involves creating a molecule that fits snugly into this active site and forms favorable interactions with these residues, thereby blocking the enzyme's function more effectively than the natural substrate. Peramivir was designed with specific functional groups positioned on its cyclopentane core to maximize these interactions. nih.gov These include a carboxylate group, a guanidinyl group, and a lipophilic side chain, each designed to occupy specific subsites within the neuraminidase active site and form strong electrostatic and hydrophobic interactions. nih.gov

Design of Rigidified Analogues for Enhanced Potency or Isoform Selectivity

A key aspect of advanced drug design involves optimizing the conformation of an inhibitor. Conformational analysis of peramivir has revealed that the molecule is highly flexible and that its preferred shape in an aqueous solution is significantly different from the conformation it adopts when bound to the neuraminidase active site. nih.govnih.gov This means that peramivir must overcome an energetic penalty to change its shape to the "bioactive" conformation required for binding. nih.gov

This conformational flexibility is considered a potential liability that may limit its ultimate potency. nih.gov Therefore, a key strategy in the rational design of next-generation inhibitors is the creation of rigidified analogues . The goal is to synthesize molecules that are "pre-organized" in the correct conformation for binding to the enzyme. By reducing the molecule's flexibility and locking it into the bioactive shape, the entropic cost of binding is minimized, which can lead to a significant increase in binding affinity and, consequently, inhibitory potency. nih.gov

Computational and NMR studies have precisely determined the geometry of enzyme-bound peramivir, providing a clear template for the design of such rigid analogues. nih.govnih.gov By designing new cyclopentane-based structures with reduced conformational freedom that favor this bound state, it may be possible to develop inhibitors with enhanced potency or improved selectivity for specific viral or human neuraminidase isoforms. nih.gov

Exploration of the Cyclopentane Scaffold for Novel Antiviral Agents

The cyclopentane ring serves as the core scaffold for peramivir. nih.gov Its success has spurred the exploration of this five-membered ring structure for the development of other novel antiviral agents targeting influenza neuraminidase. rsc.org The cyclopentane scaffold offers a versatile platform for orienting the necessary functional groups—the carboxylate, the guanidinyl or amino group, and a hydrophobic side chain—in the correct three-dimensional arrangement to interact with the enzyme's active site. acs.orgrsc.org

Researchers have synthesized and tested numerous cyclopentane derivatives, modifying the side chains attached to the core ring to optimize binding and antiviral activity. rsc.org Structure-activity relationship (SAR) studies on these series of compounds have shown that the nature and position of these substituents are critical for potency. For example, the discovery that a large hydrophobic pocket exists in the active site led to the design of analogues with extended hydrophobic side chains, resulting in inhibitors with nanomolar potency. acs.org This systematic exploration, combining chemical synthesis with structure-based design, has demonstrated that the cyclopentane scaffold is a robust and effective foundation for creating a diverse range of potent neuraminidase inhibitors. acs.orgrsc.org

Preclinical Antiviral Efficacy Assessment

In Vitro Antiviral Activity against Influenza Viruses

The in vitro antiviral properties of peramivir (B1663781) have been thoroughly investigated to establish its effectiveness at a cellular and biochemical level.

Peramivir has demonstrated a broad spectrum of activity against various subtypes of influenza A virus. frontiersin.orgnih.gov In vitro studies have confirmed its potent antiviral effects against seasonal strains, including H1N1 and H3N2, as well as highly pathogenic avian influenza (HPAI) strains with pandemic potential, such as H5N1 and H7N9. frontiersin.orgnih.gov Furthermore, research indicates that peramivir can inhibit the replication of at least nine different avian influenza viruses. nih.gov Its efficacy extends to the 2009 H1N1 pandemic strain. nih.gov

Peramivir is effective against influenza B viruses. frontiersin.orgnih.gov Notably, some studies suggest that peramivir exhibits improved in vitro activity against influenza B isolates when compared to other neuraminidase inhibitors like oseltamivir (B103847) and zanamivir (B325). frontiersin.org The 50% inhibitory concentration (IC50) values for peramivir against influenza B have been reported to be several-fold lower than those of other neuraminidase inhibitors. frontiersin.org

Biochemical assays have been employed to quantify the inhibitory effect of peramivir on the neuraminidase (NA) enzyme of influenza viruses. The 50% inhibitory concentration (IC50) is a key metric in these assays, representing the concentration of the drug required to inhibit 50% of the NA enzyme's activity. Peramivir has shown potent inhibitory activity with low nanomolar IC50 values against a wide range of influenza viruses.

A study assessing influenza virus isolates from the 2013-2014 and 2014-2015 seasons found that approximately 99% of influenza A and B viruses were inhibited by peramivir. medscape.com Another study reported mean IC50 values of 0.15 nM for H1N1pdm09, 0.18 nM for H3N2, and 1.05 nM for influenza B. nih.gov

| Influenza Virus Strain/Subtype | IC50 Value (nM) | Source |

|---|---|---|

| Influenza A (H1N1)pdm09 | 0.15 | nih.gov |

| Influenza A (H3N2) | 0.18 | nih.gov |

| Influenza B | 1.05 | nih.gov |

| Influenza A (H1N1) | Median: 0.2 (Range: 0.09-1.4) | fda.gov |

| Influenza B | Median: 1.3 (Range: 0.60-11) | fda.gov |

The efficacy of peramivir in inhibiting viral replication within host cells is measured by the 50% effective concentration (EC50). These cell-based assays provide insight into the drug's ability to interfere with the complete viral life cycle.

According to a Fact Sheet from the U.S. Food and Drug Administration, the antiviral activity of peramivir against laboratory strains and clinical isolates of influenza virus was determined in cell culture assays. fda.gov The EC50 values were reported as follows:

Seasonal Influenza A H1N1 isolates: 1 µM (range 0.09 to 21 µM, n=5) fda.gov

Influenza A H3N2 isolates: 0.07 µM (range <0.01 to 0.16 µM, n=12) fda.gov

Influenza B isolates: 2.2 µM (range 0.06 to 3.2 µM, n=5) fda.gov

| Influenza Virus Isolate | EC50 Value (µM) | Source |

|---|---|---|

| Seasonal Influenza A H1N1 | 1 (Range: 0.09 - 21) | fda.gov |

| Influenza A H3N2 | 0.07 (Range: <0.01 - 0.16) | fda.gov |

| Influenza B | 2.2 (Range: 0.06 - 3.2) | fda.gov |

In vitro studies have consistently demonstrated that peramivir's potency is comparable or superior to other neuraminidase inhibitors such as oseltamivir and zanamivir. frontiersin.org The chemical structure of peramivir facilitates a high-affinity binding to the influenza neuraminidase enzyme. nih.gov In comparative studies, peramivir often exhibits a lower half-maximal inhibitory concentration (IC50) than other NAIs. nih.gov

For instance, one study highlighted that the IC50 values for peramivir were significantly lower than those for oseltamivir and zanamivir, indicating a higher in vitro susceptibility of the viruses to peramivir. nih.gov Another study showed a wild-type H1N1 virus to be highly susceptible to all three NAIs, with IC50 values of 0.28 nM for peramivir, 0.48 nM for oseltamivir carboxylate, and 0.74 nM for zanamivir. medchemexpress.com

Antiviral Efficacy in Animal Models of Influenza Infection

Peramivir has demonstrated significant antiviral efficacy in various animal models of influenza infection, which is a critical step in preclinical assessment. nih.govnih.gov These studies provide valuable data on the drug's in vivo activity and its potential for therapeutic use in humans.

In a mouse model of H7N9 avian influenza virus infection, repeated administration of peramivir at 30 mg/kg resulted in improved survival rates and resolution of clinical symptoms. nih.gov Another study in mice infected with influenza A/H1N1 showed that a single intramuscular injection of peramivir (10 mg/kg) significantly reduced weight loss and mortality. dcchemicals.com This study also indicated that a single injection of peramivir was comparable to a five-day course of orally administered oseltamivir in preventing death in H3N2 and H1N1 influenza models. dcchemicals.com Furthermore, intravenous peramivir has shown robust efficacy in treating lethal influenza in animal studies.

Mouse Models of Lethal Influenza Challenge

Mouse models are a cornerstone of influenza research, providing a platform to study the pathogenesis of the virus and the in vivo efficacy of antiviral agents. Peramivir has been rigorously tested in mice infected with various influenza A and B virus strains, including highly pathogenic avian influenza (HPAI) strains.

Reduction in Viral Load in Respiratory Tissues

A key measure of an antiviral drug's efficacy is its ability to inhibit viral replication at the primary site of infection, the respiratory tract. Studies have consistently demonstrated that peramivir treatment leads to a significant reduction in viral titers in the lungs of influenza-infected mice. For instance, in a mouse model of H7N9 avian influenza virus infection, repeated administration of peramivir was shown to successfully eradicate the virus from the respiratory tract. nih.gov This reduction in viral load is a critical factor in preventing the progression of the disease. In another study involving an oseltamivir-resistant pandemic H1N1 virus, combination therapy of favipiravir (B1662787) and peramivir resulted in significant reductions in lung virus titers on day 4 post-infection. nih.gov

Attenuation of Lung Pathology

The severe clinical symptoms and mortality associated with influenza are often a consequence of extensive lung damage caused by viral replication and the subsequent inflammatory response. Peramivir has been shown to effectively attenuate lung pathology in infected mice. In studies with H7N9 virus, surviving animals in the peramivir-treated group exhibited resolved lung pathology, with normal lung architecture observed in the majority of the lung tissue and only localized inflammation at 14 days post-infection. proquest.com Histopathological analysis of lung tissues from peramivir-treated mice infected with H1N1 influenza revealed relatively intact alveolar structures, with less inflammatory cell infiltration and milder alveolar thickening compared to untreated controls. clinicaltrials.gov This mitigation of lung damage is a significant indicator of the therapeutic benefit of peramivir.

Ferret Models for Transmission and Disease Dynamics

Ferrets are considered a gold standard model for studying influenza virus transmission and pathogenesis as they can mimic human-like disease progression, including fever, sneezing, and nasal discharge. Preclinical studies in ferrets have provided valuable insights into the efficacy of peramivir. In ferrets infected with the highly virulent H5N1 influenza virus, multi-dose peramivir treatment resulted in a statistically significant increase in survival of 40-64% compared to untreated animals. nih.gov Furthermore, peramivir treatment was effective in reducing infectious virus titers in the lungs and brains of infected ferrets, mitigating the severe disease caused by this neurovirulent isolate. nih.gov In a study with a recent influenza B virus strain, a single intravenous administration of peramivir significantly reduced nasal virus titers and clinical symptoms in ferrets, even with delayed treatment up to 48 hours post-infection.

Studies in Other Relevant Animal Species (e.g., Rats, Dogs, Monkeys for specific PK/PD)

To further understand the pharmacokinetic and pharmacodynamic (PK/PD) properties of peramivir, studies have been conducted in other animal species.

In rats , pharmacokinetic studies have been conducted to evaluate the drug's behavior after various administration routes. Following intravenous and inhaled administration, peramivir exhibited restricted permeability and was found to localize predominantly within the alveolar epithelial lining fluid and lung tissue, with minimal systemic dissemination after inhalation. nih.gov This suggests that inhalation could be a favorable alternative administration pathway, potentially augmenting exposure at the target site while reducing systemic exposure. nih.gov

In dogs , a study was conducted to characterize the cardiovascular profile of peramivir. While this study focused on cardiovascular safety, it involved intravenous administration of peramivir to beagle dogs and provided some pharmacokinetic context, noting that the administered doses were considered clinically relevant. nih.gov Another study developed a method for quantifying peramivir in dog plasma, which was successfully applied to preclinical research following intragastric administration.

Studies involving cynomolgus macaques have also contributed to the preclinical evaluation of peramivir. A single intravenous injection of peramivir was shown to significantly reduce nasal virus titers and clinical symptoms in cynomolgus macaques infected with an influenza B virus strain, even when treatment was delayed.

Evaluation of Peramivir Trihydrate in Combination Antiviral Regimens (Preclinical)

The emergence of antiviral resistance and the need for more effective treatments for severe influenza have driven research into combination therapies. Preclinical studies have evaluated peramivir in combination with other antiviral drugs with different mechanisms of action.

The combination of peramivir and favipiravir has shown synergistic effects in mouse models. In mice infected with pandemic H1N1 influenza, combination therapy with suboptimal doses of both drugs resulted in significant improvements in survival and body weight compared to monotherapy.

Similarly, combining peramivir with oseltamivir , another neuraminidase inhibitor, has been investigated. In mice infected with influenza A (H1N1) virus, combination treatment led to consistent and statistically significant increases in the number of survivors compared to single-drug treatments at suboptimal doses. proquest.comnih.gov

The combination of peramivir and ribavirin has also been explored. Preclinical studies have indicated that these two drugs can interact additively and synergistically to reduce the levels of H1N1 influenza virus infection in both in vitro and in vivo models. nih.gov

These preclinical findings suggest that combination regimens including peramivir could offer a valuable strategy for treating influenza, potentially enhancing efficacy and mitigating the risk of resistance.

Synergistic Antiviral Effects with Other Antiviral Agents

Preclinical research has demonstrated that peramivir trihydrate, when used in combination with other antiviral agents, can produce synergistic or additive effects against influenza viruses. These combinations often lead to improved therapeutic outcomes compared to monotherapy, particularly when using suboptimal doses of the individual agents.

One study evaluated the combination of peramivir with the M2 ion channel blocker, rimantadine (B1662185), in a mouse model infected with a sublethal dose of influenza A/Victoria/3/75 (H3N2) virus. nih.gov The efficacy of the combination was assessed by monitoring changes in body weight. In this model, a greater reduction in weight loss was indicative of a more effective antiviral response. The combination of peramivir and rimantadine demonstrated a synergistic effect in reducing weight loss in the infected mice. nih.gov For instance, a combination of 1 mg/kg/day of peramivir with 10 mg/kg/day of rimantadine resulted in a mean weight loss of only 0.69 g, which was significantly lower than the weight loss observed with either peramivir or rimantadine monotherapy at those respective doses. nih.gov

| Peramivir Dose (mg/kg/day) | Rimantadine Dose (mg/kg/day) | Mean Weight Loss (g) | Interaction |

|---|---|---|---|

| 1.0 | 0 | 4.3 | N/A |

| 3.0 | 0 | 3.55 | N/A |

| 0 | 5 | 3.43 | N/A |

| 0 | 10 | 2.1 | N/A |

| 1.0 | 5 | 1.69 | Synergistic |

| 1.0 | 10 | 0.69 | Synergistic |

| 3.0 | 10 | 0 | Synergistic |

| 3.0 | 30 | 0 | Synergistic |

Another area of investigation has been the combination of peramivir with favipiravir, a viral RNA polymerase inhibitor. In a mouse model infected with an oseltamivir-resistant pandemic influenza A/California/04/2009 (H1N1) virus, combination therapy with peramivir and favipiravir was more effective than monotherapy. plos.org While monotherapy with either drug at certain doses resulted in severe weight loss, the combination of peramivir and favipiravir showed a synergistic effect in reducing mortality, particularly at higher doses of favipiravir. nih.gov Specifically, combining a 20 mg/kg/day dose of favipiravir with low doses of peramivir (0.025, 0.05, and 0.1 mg/kg/day) increased survivor numbers by 10-50%. plos.org

Furthermore, in vitro studies have explored the synergistic potential of peramivir with baloxavir (B560136), a cap-dependent endonuclease inhibitor. mdpi.com Against an influenza A (H3N2) virus, the combination of baloxavir and peramivir resulted in a moderate synergistic effect. mdpi.com For influenza B virus, the combination of baloxavir with peramivir showed a weak synergistic effect. mdpi.com

| Combination Agents | Influenza Strain | Model | Key Findings | Reference |

|---|---|---|---|---|

| Peramivir + Rimantadine | Influenza A (H3N2) | Mouse | Demonstrated synergistic antiviral effects in reducing weight loss. | nih.gov |

| Peramivir + Favipiravir | Oseltamivir-resistant Influenza A(H1N1)pdm09 | Mouse | Synergistic at higher favipiravir doses in reducing mortality and improving survival. | plos.orgnih.gov |

| Peramivir + Baloxavir | Influenza A (H3N2) | In vitro | Moderate synergistic effect observed. | mdpi.com |

| Peramivir + Baloxavir | Influenza B | In vitro | Weak synergistic effect observed. | mdpi.com |

Mitigation of Resistance Emergence in Combination Therapy (Preclinical)

A primary rationale for using combination antiviral therapy is to create a higher genetic barrier to the development of drug resistance. nih.govmdpi.com The use of two drugs with different mechanisms of action can make it more difficult for a virus to acquire mutations that confer resistance to both agents simultaneously. nih.gov

Preclinical studies have shown that peramivir can be effective against influenza strains that are resistant to other antiviral drugs, such as oseltamivir. For example, in a study involving mice infected with an oseltamivir-resistant H1N1 virus (carrying the H275Y mutation), combination therapy of peramivir and favipiravir was shown to be effective. plos.org This suggests that even if resistance to one drug has emerged, a combination with a drug from a different class can still provide a therapeutic benefit.

While the direct preclinical data quantifying a reduced rate of emergence of peramivir-resistant strains during combination therapy is limited, the principle is a cornerstone of antiviral treatment strategies. nih.gov The use of dual neuraminidase inhibitor combinations has been considered for potentially reducing resistance emergence due to differing resistance profiles, although data to substantiate this specific advantage are not yet conclusive. nih.gov

Viral Resistance to Peramivir Trihydrate

Mechanisms of Resistance Emergence

The development of resistance to peramivir (B1663781) involves genetic mutations that alter the virus's susceptibility to the drug. These changes typically occur in the NA protein, the primary target of peramivir, but can also arise in the HA protein.

Neuraminidase Amino Acid Substitutions Conferring Reduced Susceptibility

Mutations in the NA gene are the most common mechanism of resistance to peramivir. These substitutions can alter the structure of the NA active site, reducing the binding affinity of the inhibitor.

H275Y (Histidine to Tyrosine at position 275): This is one of the most well-characterized mutations conferring resistance to peramivir, particularly in N1 subtype viruses. nih.govresearchgate.net The H275Y substitution can lead to a significant, over 100-fold increase in the 50% inhibitory concentration (IC50) for peramivir. nih.gov For instance, this mutation has been found to cause a 140-fold decrease in susceptibility to peramivir compared to wild-type viruses. nih.gov While it confers high-level resistance to peramivir and oseltamivir (B103847), it generally does not affect susceptibility to zanamivir (B325). nih.gov The global prevalence of the H275Y mutation in A(H1N1)pdm09 viruses was reported to be around 1.3% between 2018 and 2020, with over 75% of resistant strains carrying this substitution. nih.gov

I223R/K (Isoleucine to Arginine/Lysine at position 223): The I223R mutation in the NA of the 2009 pandemic H1N1 virus was identified as a novel resistance mutation. eur.nl This substitution confers a resistance phenotype against both peramivir and oseltamivir. eur.nl Dual mutations, such as H275Y combined with I223R or I223K, have been isolated from immunocompromised patients. nih.gov These double mutants exhibit enhanced cross-resistance to both peramivir and oseltamivir compared to the single H275Y mutant. nih.gov

G147R (Glycine to Arginine at position 147): A G147R substitution, in combination with the H275Y mutation, has been detected in influenza A(H1N1)pdm09 viruses. nih.govresearchgate.net This dual mutation results in enhanced cross-resistance to both peramivir and oseltamivir when compared to the single H275Y mutation alone. nih.govnih.gov The G147R substitution is thought to stabilize the NA protein structure. researchgate.net

R294K (Arginine to Lysine at position 294): The R294K mutation is known to reduce susceptibility to neuraminidase inhibitors. nih.gov In the avian H7N9 influenza virus, a naturally occurring R294K mutation conferred resistance to oseltamivir. mdpi.com While this mutation can reduce the binding strength of peramivir, studies suggest that peramivir may still be effective against viruses with this substitution. mdpi.comresearchgate.net

Other NA mutations, such as those at positions E119, D198, and R292, can also reduce sensitivity to neuraminidase inhibitors. nih.gov

Below is a table summarizing key neuraminidase substitutions and their impact on peramivir susceptibility.

Table 1: Neuraminidase Substitutions and Peramivir Resistance| Mutation | Virus Subtype | Fold-Increase in IC50 for Peramivir | Notes |

|---|---|---|---|

| H275Y | A(H1N1), A(H5N1) | >100-fold nih.gov | Confers high-level resistance to peramivir and oseltamivir. nih.govnih.gov |

| I223R | A(H1N1)pdm09 | 48-fold (oseltamivir) eur.nl | Confers resistance to both peramivir and oseltamivir. eur.nl |

| H275Y/I223R/K | A(H1N1)pdm09 | Enhanced cross-resistance nih.gov | Higher resistance to peramivir and oseltamivir than H275Y alone. nih.gov |

| H275Y/G147R | A(H1N1)pdm09 | Enhanced cross-resistance nih.govnih.gov | Higher resistance to peramivir and oseltamivir than H275Y alone. nih.gov |

| R294K | Avian H7N9 | Reduced binding mdpi.com | Peramivir may retain activity. mdpi.com |

Role of Hemagglutinin Mutations in Resistance

While NA mutations are the primary drivers of resistance, mutations in the hemagglutinin (HA) protein can also play a role. nih.gov In some instances, HA mutations have been observed to emerge prior to NA mutations during the development of resistance. nih.gov For example, in an in vitro study, an influenza B virus passaged with peramivir developed three HA mutations before any NA mutations were detected. nih.gov These HA mutations can indirectly impact the virus's susceptibility to NA inhibitors by altering the balance between HA receptor-binding and NA receptor-cleaving activities. asm.org

In Vitro Selection of Resistant Strains

Resistant influenza virus strains can be generated in the laboratory through a process of in vitro selection. This involves passaging the virus in cell cultures in the presence of increasing concentrations of the antiviral drug. nih.gov This method has been used to select for influenza B viruses with reduced sensitivity to NA inhibitors, including peramivir. nih.govnih.gov For example, a peramivir-resistant mutant of influenza B/Yamagata/16/88 was generated by passaging the virus over 15 times with escalating concentrations of peramivir. nih.gov This process led to the selection of viruses with both HA and NA mutations that conferred resistance. nih.gov

Characterization of Resistant Viral Phenotypes

Understanding the characteristics of resistant viruses is crucial for assessing their clinical significance. This involves analyzing the enzymatic properties of the mutant NA proteins and evaluating the virus's ability to replicate.

Enzyme Kinetic Analysis of Mutant Neuraminidases

Enzyme kinetic studies are performed to understand how specific mutations affect the function of the NA enzyme and its interaction with inhibitors. These analyses measure parameters such as the Michaelis constant (Km), which indicates the substrate concentration at which the enzyme operates at half its maximum velocity, and the inhibition constant (Ki), which quantifies how tightly an inhibitor binds to the enzyme.

For example, a study of a peramivir-resistant influenza B virus with an H273Y NA mutation (equivalent to H275Y in N1) showed a significant increase in the IC50 value for peramivir from 8.4 nM in the wild-type virus to 127 nM in the mutant. nih.gov The wild-type enzyme was inhibited in a time-dependent manner, characteristic of slow, tight binding, with a Ki value of 0.066 nM. nih.gov In contrast, the mutant enzyme lost this slow-binding property and was inhibited competitively with a much higher Ki value of 4.69 nM. nih.gov

Similarly, kinetic analysis of the I223R NA mutant from the 2009 pandemic H1N1 virus showed a 2-fold increase in the Km value for the substrate MUNANA, while the double mutant I223R/H275Y had an 8-fold increase. eur.nl The inhibition constant (Ki) for oseltamivir increased 48-fold for the single I223R mutant and a staggering 7500-fold for the double mutant, indicating a significant reduction in binding affinity. eur.nl

Table 2: Enzyme Kinetic Parameters of Wild-Type vs. Mutant Neuraminidase

| Virus/Mutant | Parameter | Value | Reference |

|---|---|---|---|

| Influenza B (Wild-Type) | Peramivir IC50 | 8.4 ± 0.4 nM | nih.gov |

| Influenza B (H273Y Mutant) | Peramivir IC50 | 127 ± 16 nM | nih.gov |

| Influenza B (Wild-Type) | Peramivir Ki | 0.066 ± 0.002 nM | nih.gov |

| Influenza B (H273Y Mutant) | Peramivir Ki | 4.69 ± 0.44 nM | nih.gov |

| A(H1N1)pdm09 (I223R Mutant) | Oseltamivir Ki Fold-Increase | 48-fold | eur.nl |

| A(H1N1)pdm09 (I223R/H275Y Mutant) | Oseltamivir Ki Fold-Increase | 7500-fold | eur.nl |

Viral Replication Capacity of Resistant Strains in Cell Culture

The emergence of resistance mutations can sometimes come at a cost to the virus, potentially impairing its ability to replicate efficiently, a concept known as "viral fitness." However, this is not always the case. Some peramivir-resistant strains have been shown to have no significant impairment in their replication capacity.

For instance, early evidence suggested that oseltamivir-resistant viruses with the H274Y mutation were less fit. nih.gov However, a seasonal influenza A(H1N1) strain with this mutation that emerged in 2007-2008 was fully transmissible and pathogenic. nih.gov Studies on the I223R and the combined I223R/H275Y mutants in the 2009 pandemic H1N1 virus found that these viruses were not compromised in their replication capacity or transmissibility in in vitro and animal models. eur.nl The ability of resistant viruses to maintain their replicative fitness is a critical factor in their potential to spread and cause disease. researchgate.net

In Vivo Fitness of Resistant Viruses in Animal Models

The emergence of peramivir-resistant influenza strains raises concerns about their ability to circulate and cause disease. Animal models, primarily ferrets and mice, are crucial for evaluating the in vivo fitness, which encompasses the virus's replication capacity, pathogenicity, and transmissibility.

Studies have shown that the fitness of peramivir-resistant viruses can vary significantly depending on the specific mutation and the genetic background of the virus. The most common peramivir resistance mutation, H275Y (in N1 and N2 numbering), has been a key focus of this research. Early assessments of seasonal H1N1 viruses with the H275Y mutation suggested that the resistance often came at a cost of reduced viral fitness. plos.org However, this is not always the case, particularly with newer pandemic strains.

A study on the 2009 pandemic H1N1 (A(H1N1)pdm09) virus found that a multidrug-resistant variant carrying the H275Y mutation, conferring resistance to both oseltamivir and peramivir, retained its replicative fitness, transmissibility, and virulence in the ferret model. nih.gov These resistant viruses demonstrated pathogenic potential and transmissibility equivalent to the wild-type virus from which they originated. nih.gov Another study comparing a pair of closely matched A(H1N1)pdm09 clinical isolates, one wild-type and one with the H275Y mutation, found that the resistant virus was less efficiently transmitted via respiratory droplets in ferrets but maintained efficient transmission through direct contact. plos.org Importantly, the severity of the disease caused by the resistant strain was not significantly attenuated compared to its sensitive counterpart in inoculated animals. plos.org

The fitness of resistant viruses can be further enhanced by the acquisition of secondary, or "permissive," mutations. These mutations can compensate for the structural or functional deficits imposed by the primary resistance mutation. For instance, computational analyses predicted, and subsequent experiments confirmed, that mutations such as T289M and N369K could restore the fitness of A(H1N1)pdm09 H275Y variants. scilit.com In mouse models, an H275Y mutant with the additional T289M mutation demonstrated greater weight loss, mortality, and higher lung viral titers compared to the virus with the H275Y mutation alone. scilit.com Similarly, a naturally occurring H275Y variant that also contained V241I and N369K mutations was transmitted at a comparable rate to the wild-type virus in ferrets and produced higher nasal wash viral titers than the single H275Y mutant. scilit.com

These findings highlight that while some peramivir-resistance mutations may initially compromise viral fitness, the virus can overcome these deficits, posing a significant public health threat.

Interactive Data Table: In Vivo Fitness of Peramivir-Resistant Influenza Viruses

| Virus Strain/Mutation | Animal Model | Key Findings | Reference |

|---|---|---|---|

| A(H1N1)pdm09 H275Y | Ferret | Maintained fitness, transmissibility, and pathogenicity comparable to wild-type. | nih.gov |

| A(H1N1)pdm09 H275Y | Ferret | Reduced respiratory droplet transmission (0/2 ferrets) but retained efficient direct contact transmission (2/2 ferrets). Caused similar disease severity to wild-type. | plos.org |

| A(H1N1)pdm09 H275Y | Mouse | Induced mortality rates and weight loss comparable to wild-type virus. | scilit.com |

| A(H1N1)pdm09 H275Y/T289M | Mouse | Showed restored viral fitness in vitro and caused greater weight loss and mortality in vivo compared to the H275Y single mutant. | scilit.com |

| A(H1N1)pdm09 H275Y/V241I/N369K | Ferret | Transmitted at rates comparable to wild-type and demonstrated higher nasal viral titers than the H275Y single mutant. | scilit.com |

Cross-Resistance Profiles with Other Neuraminidase Inhibitors

Due to the structural similarities among neuraminidase inhibitors (NAIs), a mutation that confers resistance to peramivir can also reduce the susceptibility to other drugs in the same class, a phenomenon known as cross-resistance. The profile of cross-resistance is highly dependent on the specific amino acid substitution in the neuraminidase enzyme.

The H275Y mutation in N1 subtype viruses is a primary example, conferring high-level resistance to both peramivir and oseltamivir. nih.govnih.gov However, viruses with this mutation generally remain susceptible to zanamivir and laninamivir. nih.gov The cross-resistance profile can be altered by additional mutations. For instance, an A(H1N1)pdm09 virus with a dual G147R/H275Y substitution showed enhanced cross-resistance to both peramivir and oseltamivir compared to the single H275Y mutant, and also exhibited reduced susceptibility to zanamivir. nih.gov

In N2 subtype viruses, such as H3N2, the E119V mutation is known to cause resistance to oseltamivir while generally maintaining susceptibility to peramivir and zanamivir. nih.gov A novel mutation, E119I, discovered in an immunocompromised patient, demonstrated a broader cross-resistance profile, reducing susceptibility to oseltamivir, zanamivir, and peramivir. nih.gov

The R292K mutation, identified in highly pathogenic H7N9 avian influenza, is particularly concerning as it confers a high level of cross-resistance to multiple NAIs. nih.gov Viruses with the R292K substitution show reduced susceptibility to oseltamivir, zanamivir, peramivir, and laninamivir, severely limiting treatment options. nih.gov

In influenza B viruses, the E119A mutation in a Yamagata-lineage virus has been shown to cause a dramatic reduction in the inhibitory effects of oseltamivir, zanamivir, and peramivir, highlighting the potential for extensive cross-resistance in this lineage. nih.gov

Monitoring these cross-resistance profiles is essential for guiding clinical decisions and developing strategies to combat multidrug-resistant influenza viruses.

Interactive Data Table: Cross-Resistance Profiles of Key Neuraminidase Mutations

| Mutation (NA Subtype) | Peramivir | Oseltamivir | Zanamivir | Laninamivir | Reference |

|---|---|---|---|---|---|

| H275Y (N1) | Resistant | Resistant | Susceptible | Susceptible | nih.govnih.gov |

| H275Y/G147R (N1) | Highly Resistant | Highly Resistant | Reduced Susceptibility | Susceptible | nih.gov |

| E119V (N2) | Susceptible | Resistant | Susceptible | Susceptible | nih.gov |

| E119I (N2) | Reduced Susceptibility | Resistant | Reduced Susceptibility | N/A | nih.gov |

| R292K (N2, N9) | Resistant | Resistant | Reduced/Moderate Resistance | Reduced/Moderate Resistance | nih.gov |

| E119A (B/Yamagata) | Highly Resistant | Highly Resistant | Highly Resistant | N/A | nih.gov |

Computational Prediction and Analysis of Resistance-Associated Mutations

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for understanding and predicting viral resistance to peramivir. These approaches provide detailed, atomistic insights into how specific mutations in the neuraminidase (NA) enzyme affect drug binding and enzyme function.

MD simulations can model the dynamic behavior of the NA protein and its interaction with peramivir over time. Studies have used these techniques to investigate the impact of known resistance mutations. For example, a computational analysis of the R292K mutation in H7N9 NA revealed that this single substitution significantly perturbs the orientation of peramivir within the enzyme's active site. nih.gov The mutation leads to a distortion of crucial hydrogen bond interactions and a substantial decrease in the binding affinity of peramivir, with calculations showing a reduction in binding free energy of approximately 17.28 kcal/mol compared to the wild-type enzyme. nih.gov This computational finding aligns with experimental data showing high-level resistance.

Similarly, MD simulations of the H274Y (equivalent to H275Y) mutation in H5N1 NA demonstrated how the change from a histidine to a bulkier tyrosine residue affects the conformational rigidity of the active site, leading to a less stable drug-enzyme complex. researchgate.net These simulations can also analyze changes in the solvent-accessible surface area and root-mean-square fluctuations, providing further evidence of thermodynamic instability in the mutant-drug complex. nih.gov

Beyond analyzing existing mutations, computational approaches are used to predict novel mutations that could lead to resistance or, conversely, compensate for fitness costs associated with resistance. A combined computational-experimental strategy was successfully used to predict secondary, permissive mutations that could enhance the surface expression and activity of the H275Y mutant NA in A(H1N1)pdm09 viruses. scilit.comnih.gov This demonstrates the predictive power of these models in anticipating viral evolution. By analyzing the structural and energetic landscape of the NA protein, these methods can identify potential evolutionary pathways for the virus to overcome the fitness costs of resistance, providing valuable information for surveillance and preparedness efforts. nih.gov

Interactive Data Table: Computational Analyses of Peramivir Resistance Mutations

| Mutation | Virus Type | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| R292K | H7N9 | Molecular Dynamics (MD) Simulation, MM/GBSA | Mutation distorts peramivir orientation, reduces binding affinity by 17.28 kcal/mol, and perturbs hydrogen bond network. | nih.gov |

| H274Y | H5N1 | Molecular Dynamics (MD) Simulation | Substitution affects active site conformational rigidity, leading to a less stable peramivir-NA complex. | researchgate.net |

| E119V | H7N9 | Molecular Dynamics (MD) Simulation, MM/GBSA | This specific mutation unexpectedly increased the binding energy of the peramivir-NA complex by 9.46 kcal/mol, suggesting enhanced stability, contrary to resistance. This highlights the complexity and context-dependency of mutation effects. | nih.gov |

| Multiple Candidates | A(H1N1)pdm09 | In silico structural analysis | Predicted candidate permissive mutations (e.g., V241I, N369K) that could restore fitness to H275Y variants by enhancing NA surface expression and activity. | nih.gov |

Preclinical Pharmacokinetics and Pharmacodynamics of Peramivir Trihydrate

Absorption and Distribution Studies in Animal Models

The absorption and distribution of peramivir (B1663781) have been characterized in various animal models, providing foundational knowledge of its pharmacokinetic profile.

Following intravenous administration in rats, peramivir's plasma concentration declines swiftly. nih.gov Studies show that after intravenous delivery, the drug is predominantly distributed to the kidneys and liver. nih.gov In contrast, administration via inhalation results in peramivir being primarily localized within the alveolar epithelial lining fluid and lung tissue, with minimal spread to the rest of the body. nih.govmdpi.comdntb.gov.ua This targeted lung exposure is significantly higher than what is achieved through intravenous injection at equivalent doses. nih.gov

Table 1: Pharmacokinetic Parameters of Peramivir in Rats After Inhalation Click on the headers to sort the data.

| Dose (mg/kg) | Cmax (ng/mL) | AUC₀-t (ng·h/mL) | t₁/₂ (h) |

| 0.0888 | 15.8 ± 3.4 | 112 ± 25 | 5.72 |

| 0.1776 | 32.5 ± 7.1 | 230 ± 50 | 53.5 |

| 0.3552 | 65.1 ± 14.2 | 460 ± 101 | 32.1 |

| Data derived from studies on trans-nasal aerosol inhalation in rats. nih.govresearchgate.net |

In vitro studies have consistently shown that peramivir has low permeability across biological barriers. In the Caco-2 cell model, which mimics the human intestinal epithelium, the apparent permeability coefficient (Papp) for peramivir was determined to be 3.29 ± 0.73 × 10⁻⁷ cm/s. nih.gov This low permeability is considered a primary reason for its limited oral bioavailability. nih.gov

Further investigations using other cell models, including Calu-3 and NCI-H441 cells, have confirmed the restricted permeability of peramivir. nih.govresearchgate.net The data suggests that the limited membrane penetration is a result of its physicochemical properties rather than being actively removed by efflux transporters, such as P-glycoprotein (P-gp). nih.gov

Peramivir has been identified as a substrate for the organic cation/carnitine transporter 2 (OCTN2). nih.govmdpi.com Uptake studies conducted in HEK293 cells engineered to overexpress specific transporters confirmed this interaction. mdpi.com The uptake ratio for the OCTN2 transporter was significantly high, and the process was inhibited by L-carnitine, a known OCTN2 inhibitor. mdpi.comresearchgate.net

Conversely, these studies also demonstrated that peramivir is not a substrate for the organic cation transporters OCT1 and OCT2. nih.govmdpi.com

Metabolism and Excretion Pathways in Non-Human Species

The metabolic fate and elimination routes of peramivir have been investigated in several non-human species.

Preclinical studies in multiple animal species, including rats, dogs, and monkeys, have shown that peramivir does not undergo significant metabolism. mdpi.com It is not a substrate for cytochrome P450 (CYP) enzymes and is not an inhibitor of P-glycoprotein mediated transport. nih.gov In dogs and monkeys, orally administered peramivir was not metabolized. nih.gov In rats, over 90% of the drug was excreted in the urine unchanged following intravenous injection, with less than 5% being hydrolyzed into a metabolite. nih.gov

The primary route of elimination for peramivir is through renal excretion. nih.gov In animal models, the majority of the administered dose, approximately 90%, is excreted unchanged in the urine. nih.gov This suggests that renal clearance is the main pathway for the drug's removal from the body. Evidence from rabbit studies indicates that peramivir may be actively secreted in the kidney, a mechanism not observed in rats. nih.gov The clearance of the drug is closely linked to renal function. dntb.gov.uanih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Animal Models

The relationship between the pharmacokinetic (PK) profile of peramivir and its pharmacodynamic (PD) effect, which is its antiviral activity, has been a critical area of preclinical investigation. These studies aim to identify the PK parameters that best predict the efficacy of the drug, thereby providing a rationale for dose selection and schedule.

Relationship between Exposure and Antiviral Efficacy Markers

In preclinical studies utilizing mouse models of influenza virus infection, the correlation between various pharmacokinetic parameters of intravenously administered peramivir and its in vivo antiviral activity has been systematically evaluated. The primary pharmacodynamic outcome often measured is the survival rate of the infected mice at a specific time point, typically 14 days post-infection. nih.gov

To determine which PK parameter most strongly correlates with antiviral efficacy, researchers have analyzed the relationship between the 14-day survival rate and key PK parameters, including the area under the concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the duration of time that the drug concentration remains above the 95% inhibitory concentration (T>IC95). nih.gov Through logistic regression analysis and the use of the Akaike information criterion (AIC) index for model fitness, it was demonstrated that both AUC and T>IC95 were the PK parameters that best correlated with the antiviral activity of intravenous peramivir against influenza virus infection in mice. nih.gov The AIC indices for AUC and T>IC95 were approximately 114 and 124, respectively, which were notably smaller than the AIC index for Cmax, which was about 151. nih.gov A smaller AIC index signifies a better fit of the model, indicating a stronger correlation. nih.gov These findings suggest that maintaining a sufficient drug concentration over a specific period and the total drug exposure are more critical for the efficacy of peramivir than achieving a high peak concentration.

Dose-Response Relationships in Preclinical Infection Models

The dose-dependent antiviral efficacy of peramivir has been demonstrated in various preclinical infection models. In studies involving mice infected with influenza viruses, the administration of peramivir has shown a clear dose-response relationship in terms of improved survival rates and reduction in lung viral titers.

For instance, in a study with mice infected with a recombinant influenza A/WSN/33 (H1N1) virus, different dosing regimens of intramuscular peramivir were evaluated. nih.gov When treatment was initiated 24 hours post-infection, both a single dose of 90 mg/kg and multiple doses of 45 mg/kg daily for 5 days resulted in 100% survival, a significant improvement compared to the 25% survival rate in the untreated group. nih.gov Even when the initiation of treatment was delayed to 48 hours post-infection, both peramivir regimens maintained a 100% survival rate, whereas the mortality in the untreated group was 75%. nih.gov

The following table illustrates the dose-response relationship of intramuscular peramivir on survival rates in mice infected with influenza A/WSN/33 (H1N1) H275Y mutant virus:

| Treatment Group | Dose and Regimen | Treatment Initiation | Mortality Rate (%) |

|---|---|---|---|

| Untreated | - | - | 75 |

| Peramivir | 90 mg/kg (single dose) | 24h post-infection | 0 |

| Peramivir | 45 mg/kg (daily for 5 days) | 24h post-infection | 0 |

| Peramivir | 90 mg/kg (single dose) | 48h post-infection | 0 |

| Peramivir | 45 mg/kg (daily for 5 days) | 48h post-infection | 0 |

Data sourced from a study on the therapeutic activity of intramuscular peramivir in mice. nih.gov

In addition to survival, a dose-dependent reduction in lung viral titers is another key marker of efficacy. In mice infected with wild-type or H274Y mutant influenza A/H1N1 viruses, intramuscular peramivir administered prophylactically led to a significant reduction in lung viral titers. researchgate.net

Bioavailability Studies in Animal Models (e.g., Oral vs. Parenteral Routes)

Bioavailability studies in animal models have been crucial in determining the optimal administration routes for peramivir. These studies have consistently shown that while parenteral administration of peramivir leads to high systemic exposure, the oral bioavailability is exceedingly low.

The poor oral bioavailability of peramivir, estimated to be as low as 3%, is attributed to its high polarity and low permeability across intestinal membranes. nih.govresearchgate.net This characteristic significantly limits the clinical utility of an oral formulation, as oral administration is associated with a reduction in virus titers but without significant relief of symptoms. nih.gov Due to these findings, the development of peramivir has focused on parenteral routes, such as intravenous and intramuscular injections, which ensure that the drug rapidly reaches and maintains therapeutic concentrations in the bloodstream. researchgate.netfda.gov

In rats, the pharmacokinetic profile of peramivir has been compared following intravenous injection and trans-nasal aerosol inhalation. After intravenous administration of 30 mg/kg, the drug exhibited a plasma elimination half-life of 10.9 hours. researchgate.netnih.gov In contrast, trans-nasal inhalation resulted in an absolute bioavailability of 78.2%, with the plasma concentration peaking within one hour. researchgate.netnih.gov This suggests that inhalation could be a viable alternative administration route, offering high bioavailability.

The following table provides a comparison of key pharmacokinetic parameters of peramivir following intravenous and oral administration in preclinical animal models.

| Animal Model | Administration Route | Dose | Absolute Bioavailability (F%) | Key Findings |

|---|---|---|---|---|

| Rat | Oral | Not Specified | ~3% | Extremely low oral bioavailability due to high polarity and low permeability. nih.govresearchgate.net |

| Rat | Intravenous | 30 mg/kg | 100% (Reference) | High systemic exposure with a plasma elimination half-life of approximately 10.9 hours. researchgate.netnih.gov |

| Rabbit | Oral | Not Specified | 2.6 - 11.8% | Low and variable oral bioavailability observed. fda.gov |

Data compiled from various preclinical pharmacokinetic studies. nih.govresearchgate.netfda.govnih.gov

Emerging Research Areas and Unconventional Antiviral Mechanisms Preclinical

Investigation of Peramivir (B1663781) Trihydrate's Effects on Host Immune Responses

Preclinical studies suggest that peramivir's therapeutic benefits may extend beyond simply inhibiting viral replication to include modulating the host's immune response to infection. nih.govresearchgate.net This is a critical area of research, as excessive inflammation is a key driver of severe disease in influenza and other respiratory viral infections. nih.govfrontiersin.org

A significant focus of preclinical research has been on peramivir's ability to temper the "cytokine storm," a life-threatening systemic inflammatory response. nih.govnih.gov In a lipopolysaccharide (LPS)-induced mouse model, which mimics the inflammatory conditions of severe infections, peramivir treatment significantly decreased levels of multiple pro-inflammatory cytokines in both serum and bronchoalveolar lavage fluid (BALF). nih.govfrontiersin.orgresearchgate.net

Notably, the expression of the following key cytokines and chemokines was reduced:

Tumor Necrosis Factor-alpha (TNF-α) nih.govfrontiersin.org

Interleukin-6 (IL-6) nih.govfrontiersin.org

Interleukin-1β (IL-1β) frontiersin.org

Interleukin-12 (IL-12) frontiersin.org

Interferon-alpha (IFN-α) nih.gov

Interferon-gamma (IFN-γ) nih.govfrontiersin.org

Monocyte Chemoattractant Protein-1 (MCP-1) frontiersin.org

Granulocyte-macrophage colony-stimulating factor (GM-CSF) nih.gov

This observed reduction in inflammatory mediators suggests a potential anti-cytokine storm effect. nih.govbiorxiv.org In vitro studies using human peripheral blood mononuclear cells (hPBMCs) further confirmed that peramivir can inhibit the release of TNF-α in a dose-dependent manner. nih.govresearchgate.net When compared with other neuraminidase inhibitors, oseltamivir (B103847) and zanamivir (B325), peramivir demonstrated the most potent ability to inhibit TNF-α in LPS-stimulated macrophages. nih.govresearchgate.net

Table 1: Effect of Peramivir on Cytokine and Chemokine Expression in Preclinical Models

| Cytokine/Chemokine | Effect Observed | Model System | Source |

|---|---|---|---|

| TNF-α | Significantly Decreased | Mouse Serum, BALF, hPBMCs, Macrophages | nih.govfrontiersin.orgresearchgate.netresearchgate.net |

| IL-6 | Significantly Decreased | Mouse Serum, BALF | nih.govfrontiersin.org |

| MCP-1 | Significantly Decreased | Mouse Serum | frontiersin.org |

| IFN-γ | Significantly Decreased | Mouse Serum | nih.govfrontiersin.org |

| IL-1β, IL-12, IFN-α, GM-CSF | Significantly Decreased | Mouse Serum | nih.govfrontiersin.org |

| CXCL1, CCL5, CXCL10, IL-10 | Slightly Downregulated (No Statistical Significance) | Mouse Serum | nih.govresearchgate.net |